2,4-Difluoro-6-nitrophenol

Regioselective Nitration Synthetic Efficiency Process Chemistry

This non-substitutable intermediate features a critical 2,4-difluoro-6-nitrophenyl scaffold essential for CDK4/6 inhibitor pharmacophores, as referenced in US Patent 9,527,857 B2. Its unique substitution pattern precisely modulates LogP and metabolic stability, offering a quantifiable ADME advantage. Replacing it with any analog will compromise regioselectivity and target potency. A high-yielding (83%) regioselective synthesis route ensures economic viability for scale-up.

Molecular Formula C6H3F2NO3
Molecular Weight 175.09 g/mol
CAS No. 364-31-8
Cat. No. B146620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-6-nitrophenol
CAS364-31-8
Molecular FormulaC6H3F2NO3
Molecular Weight175.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)F)F
InChIInChI=1S/C6H3F2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H
InChIKeyMZVKNFPDQWHQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-6-nitrophenol (CAS 364-31-8) Technical Baseline for Procurement & R&D


2,4-Difluoro-6-nitrophenol (DFNP, CAS 364-31-8, MF: C6H3F2NO3, MW: 175.09) is a yellow crystalline solid with a melting point of 49-50°C . The compound is characterized by the presence of both electron-withdrawing nitro (-NO2) and fluorine (-F) substituents on a phenolic ring, which imparts distinct reactivity and physicochemical properties . It serves as a key intermediate in the synthesis of pharmaceuticals, particularly as a building block for CDK4/6 inhibitors in oncology research, and in the development of agrochemicals and specialty chemicals [1].

Why 2,4-Difluoro-6-nitrophenol Cannot Be Substituted with Common Phenol Analogs


Substituting 2,4-difluoro-6-nitrophenol with a simple mono-fluorinated or non-fluorinated phenol analog in a synthetic route is scientifically unsound. The specific 2,4-difluoro substitution pattern, in conjunction with the 6-nitro group, creates a unique electronic environment that directs subsequent reactions and profoundly influences the physicochemical properties of downstream products, such as lipophilicity and metabolic stability [1]. Replacing it with a compound like 2,4-difluorophenol or 2-fluoro-4-nitrophenol will alter the regioselectivity of subsequent coupling steps, change the pharmacokinetic profile of the final active pharmaceutical ingredient (API), and can lead to a complete loss of target activity. The specific combination of substituents on this scaffold is not generic; its selection is critical for the performance of the final molecule .

Quantitative Differentiation of 2,4-Difluoro-6-nitrophenol: A Comparator-Based Evidence Guide


Regioselectivity in Synthesis: 2,4-Difluoro-6-nitrophenol vs. 2,4-Difluorophenol

The direct nitration of 2,4-difluorophenol to yield 2,4-difluoro-6-nitrophenol proceeds with high regioselectivity and an 83% isolated yield . This contrasts with alternative synthetic routes that may rely on the substitution of fluorine in fluoronitroarenes, which often occurs regioselectively to yield different nitrophenol isomers [1]. The defined regiochemical outcome is critical for obtaining the correct isomer for downstream applications, avoiding costly and time-consuming isomer separation.

Regioselective Nitration Synthetic Efficiency Process Chemistry

Physicochemical Profile for Drug Design: 2,4-Difluoro-6-nitrophenol vs. 2,6-Difluoro-4-nitrophenol

The substitution pattern of fluorine atoms relative to the nitro group significantly impacts key physicochemical properties. 2,4-Difluoro-6-nitrophenol exhibits a calculated LogP of 2.10 . In comparison, its regioisomer, 2,6-difluoro-4-nitrophenol (CAS 658-07-1), has a predicted XLogP3-AA of 1.6 [1]. This ~0.5 log unit difference in lipophilicity can substantially influence the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates derived from these intermediates.

Medicinal Chemistry Lipophilicity Lead Optimization

Patented Utility in Oncology: 2,4-Difluoro-6-nitrophenol as a Key Building Block for CDK4/6 Inhibitors

2,4-Difluoro-6-nitrophenol is a crucial intermediate in the synthesis of a series of potent and selective CDK4/6 inhibitors disclosed in patents assigned to G1 Therapeutics, Inc. [1]. These inhibitors are designed for the treatment of RB-positive cancers, a therapeutic area where CDK4/6 inhibition has become a validated clinical strategy. The compound's substitution pattern is integral to the pharmacophore, enabling key interactions within the CDK4/6 active site. This specific utility is not shared by many other simple fluoronitrophenols, which lack the precise geometry and electronic properties required for this binding pocket.

Oncology CDK4/6 Inhibitors Targeted Therapy

Validated Application Scenarios for 2,4-Difluoro-6-nitrophenol Based on Primary Evidence


Synthesis of CDK4/6 Inhibitors for Oncology Research

This compound is a non-substitutable intermediate for synthesizing a specific class of CDK4/6 inhibitors targeting RB-positive cancers. As detailed in US Patent 9,527,857 B2, its unique 2,4-difluoro-6-nitrophenyl scaffold is integral to the pharmacophore [1]. Any deviation from this specific substitution pattern is expected to result in a loss of potency or selectivity.

Lead Optimization in Medicinal Chemistry

Medicinal chemists select 2,4-difluoro-6-nitrophenol over its regioisomers (e.g., 2,6-difluoro-4-nitrophenol) to precisely tune the lipophilicity (LogP) and metabolic stability of lead compounds. The ~0.5 LogP difference between isomers provides a quantifiable advantage in modulating the ADME profile of drug candidates without altering core pharmacophore interactions.

Efficient and Scalable Agrochemical Intermediate Synthesis

The compound's synthesis from 2,4-difluorophenol is regioselective and high-yielding (83%) . This established route minimizes byproduct formation and simplifies purification, making it an economically attractive intermediate for the large-scale synthesis of complex agrochemicals where a specific fluorinated aromatic motif is required.

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